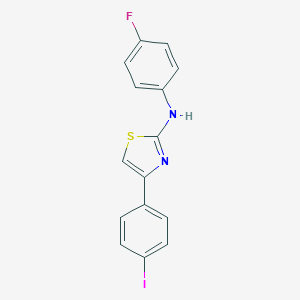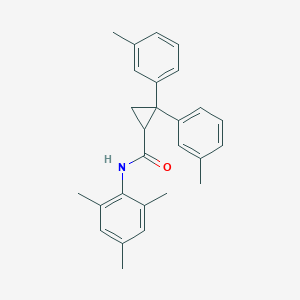![molecular formula C17H16N6O4 B392385 (Z)-4-AMINO-N-(4-METHYLPHENYL)-N'-[(3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B392385.png)
(Z)-4-AMINO-N-(4-METHYLPHENYL)-N'-[(3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is a complex organic compound with the molecular formula C17H16N6O4. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitro group, a benzyloxy group, and a furazan ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The amino group is introduced through a reaction with ammonia or an amine derivative.
Benzyloxy Formation: The benzyloxy group is formed by reacting the nitrobenzyl alcohol with a suitable alkylating agent.
Furazan Ring Formation: The furazan ring is synthesized through a cyclization reaction involving appropriate precursors.
Carboxamidine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N’-(4-methylphenyl)-N-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide .
- 4-Amino-N’-(3-nitrobenzyl)oxy-1,2,5-oxadiazole-3-carboximidamide .
Uniqueness
4-Amino-N-(3-nitro-benzyloxy)-N’-p-tolyl-furazan-3-carboxamidine is unique due to its specific combination of functional groups and the presence of the furazan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H16N6O4 |
|---|---|
Molekulargewicht |
368.3g/mol |
IUPAC-Name |
4-amino-N'-(4-methylphenyl)-N-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C17H16N6O4/c1-11-5-7-13(8-6-11)19-17(15-16(18)21-27-20-15)22-26-10-12-3-2-4-14(9-12)23(24)25/h2-9H,10H2,1H3,(H2,18,21)(H,19,22) |
InChI-Schlüssel |
PMUYTEAQXNAMBD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-FLUOROPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B392306.png)

![4-(4-Bromophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392309.png)
![methyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B392310.png)
![N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392312.png)
![(4Z)-N-(4-acetylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392313.png)
![ETHYL (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392314.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392315.png)
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392316.png)

![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B392318.png)

